molecular formula C4H7NO2 B12526773 4-Methyl-1,2-oxazol-2(5H)-ol CAS No. 820221-60-1

4-Methyl-1,2-oxazol-2(5H)-ol

Cat. No.: B12526773
CAS No.: 820221-60-1
M. Wt: 101.10 g/mol
InChI Key: KAJXILCGLVEIAO-UHFFFAOYSA-N
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Description

4-Methyl-1,2-oxazol-2(5H)-ol is a heterocyclic compound containing an oxazole ring with a methyl group at the 4-position. Heterocyclic compounds are widely studied due to their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,2-oxazol-2(5H)-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methyl-3-nitro-2-butanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,2-oxazol-2(5H)-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amino derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce amino-oxazoles.

Scientific Research Applications

4-Methyl-1,2-oxazol-2(5H)-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-1,2-oxazol-2(5H)-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1,2-oxazole: Lacks the hydroxyl group at the 2-position.

    4-Methyl-1,3-oxazol-2-one: Contains a carbonyl group at the 2-position instead of a hydroxyl group.

    4-Methyl-1,2-thiazol-2(5H)-ol: Contains a sulfur atom in place of the oxygen atom in the oxazole ring.

Uniqueness

4-Methyl-1,2-oxazol-2(5H)-ol is unique due to the presence of the hydroxyl group at the 2-position, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

820221-60-1

Molecular Formula

C4H7NO2

Molecular Weight

101.10 g/mol

IUPAC Name

2-hydroxy-4-methyl-5H-1,2-oxazole

InChI

InChI=1S/C4H7NO2/c1-4-2-5(6)7-3-4/h2,6H,3H2,1H3

InChI Key

KAJXILCGLVEIAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(OC1)O

Origin of Product

United States

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